Ethyl-5-(2-carboxyethyl)oxindole
Description
Ethyl-5-(2-carboxyethyl)oxindole is a chemically modified oxindole derivative characterized by a carboxyethyl substituent and an ethyl ester functional group. Oxindole, a bicyclic structure comprising a benzene ring fused to a pyrrolidone ring, serves as a versatile scaffold in medicinal chemistry due to its ability to interact with biological targets such as kinases and enzymes .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-(1-ethyl-2-oxo-3H-indol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-2-14-11-5-3-9(4-6-13(16)17)7-10(11)8-12(14)15/h3,5,7H,2,4,6,8H2,1H3,(H,16,17) |
InChI Key |
SRWARXJEXVAVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Methyl Oxindole-5-carboxylate
Methyl oxindole-5-carboxylate () shares the oxindole core but substitutes the ethyl ester with a methyl ester at position 5. Key differences include:
- Metabolic Stability : Methyl esters are hydrolyzed faster in vivo, whereas ethyl esters may prolong half-life due to slower enzymatic cleavage .
- Functional Groups : The additional 2-carboxyethyl group in Ethyl-5-(2-carboxyethyl)oxindole introduces a carboxylic acid (when de-esterified), enabling ionic interactions with biological targets, unlike the simpler methyl ester analog .
Comparison with Ethyl-5-(3-iodophenyl)-isoxazole-4-carboxylate
This compound () replaces the oxindole core with an isoxazole ring and incorporates a 3-iodophenyl group. Differences include:
- Core Structure : Isoxazole’s planar, aromatic structure contrasts with oxindole’s fused bicyclic system, altering electronic properties and binding interactions .
- Biological Targets : Isoxazole derivatives often target enzymes or receptors requiring halogen interactions, whereas oxindoles are prioritized in kinase inhibition .
Comparison with Oxindole-based GSK-3β Inhibitors
highlights oxindole derivatives with substituents like halogens or aryl groups designed for GSK-3β inhibition. This compound distinguishes itself through:
- Binding Affinity : The carboxyethyl group may form hydrogen bonds with the GSK-3β active site, similar to optimized derivatives showing up to 24.3% improved binding .
- Solubility : The hydrophilic carboxyethyl group could enhance aqueous solubility compared to hydrophobic substituents, balancing the lipophilic ethyl ester .
Physicochemical Properties and Pharmacokinetic Considerations
*Calculated based on structural formula.
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